6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one
Description
Significance of Benzothiazine Derivatives in Medicinal Chemistry and Drug Discovery
Benzothiazine derivatives represent a privileged scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities. researchgate.net The fusion of a benzene (B151609) ring with a thiazine (B8601807) ring creates a unique three-dimensional structure that can interact with various biological targets. Research has shown that compounds based on the 2H-benzo[b] researchgate.netthiazin-3(4H)-one core exhibit activities such as:
Antimicrobial and Antifungal Agents : Various synthesized derivatives have shown promise in combating microbial and fungal infections. researchgate.netresearchgate.net
Acetylcholinesterase Inhibitors : In the context of neurodegenerative diseases like Alzheimer's, novel 2H-benzo[b] researchgate.netthiazin-3(4H)-one derivatives have been designed and evaluated as inhibitors of acetylcholinesterase, an enzyme crucial in neurotransmission. mdpi.com Certain compounds in this class have displayed significant inhibitory activity, comparable to the reference drug donepezil (B133215). mdpi.com
Calcium Antagonists : Some benzothiazine derivatives, such as levosemotiadil, have been identified as calcium channel blockers, a property useful in treating cardiovascular conditions like arrhythmias. researchgate.net
Anti-cancer Activity : The related benzoxazinone (B8607429) scaffold, structurally similar to benzothiazine, has been investigated for its anti-cancer properties. Derivatives have been shown to suppress the growth of cancer cells through mechanisms like inducing autophagy and cell cycle arrest. nih.gov
The versatility of the benzothiazine core allows for chemical modifications, such as the introduction of different functional groups, to fine-tune the biological activity and target specificity of the resulting molecules. researchgate.netmdpi.com
Overview of Nitrogen and Sulfur Heterocycles as Bioactive Scaffolds
Heterocyclic compounds, which contain atoms of at least two different elements in their rings, are fundamental to life and medicine. Those incorporating both nitrogen and sulfur are particularly noteworthy for their diverse biological activities. The presence of these two heteroatoms imparts specific electronic and steric properties to the molecule, enabling a wide range of interactions with biological macromolecules like enzymes and receptors.
Ring-fused 1,3-thiazin-2-amines, a class of nitrogen-sulfur heterocycles, have been explored as potential therapeutic agents for neurological disorders, including Alzheimer's disease, due to their ability to inhibit key enzymes like beta-secretase (BACE1). mdpi.com The synthesis of these complex heterocyclic systems often employs strategies that take advantage of the reactivity of both nitrogen and sulfur. mdpi.com
Furthermore, the development of derivatives from scaffolds like 2H-benzo[b] researchgate.netthiazin-3(4H)-one highlights the strategic importance of nitrogen-sulfur heterocycles. researchgate.netresearchgate.net By using this core structure, researchers can create libraries of new compounds for screening against various diseases, demonstrating the enduring value of these heterocycles as foundational scaffolds in the quest for new therapeutic agents. mdpi.com
Structure
3D Structure
Properties
IUPAC Name |
6-nitro-4H-1,4-benzothiazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O3S/c11-8-4-14-7-2-1-5(10(12)13)3-6(7)9-8/h1-3H,4H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALSKAVZBPPKCS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)NC2=C(S1)C=CC(=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60400401 | |
| Record name | 6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21762-74-3 | |
| Record name | 6-Nitro-2H-benzo[b][1,4]thiazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60400401 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Strategies for 6 Nitro 2h Benzo B 1 2 Thiazin 3 4h One and Its Derivatives
Established Synthetic Pathways for 1,4-Benzothiazines
The construction of the 1,4-benzothiazine skeleton can be achieved through various synthetic routes, which are broadly categorized into multi-step sequences and more streamlined one-pot approaches. rsc.orgnih.gov
Traditional methods for synthesizing the 1,4-benzothiazine ring system often involve sequential reactions. A prominent strategy is the reaction of 2-aminothiophenols with α-haloesters or α-haloketones. tandfonline.comnih.gov For instance, the condensation of 2-aminobenzenethiol with chloroacetic acid or its esters leads to the formation of 2H-benzo[b] tandfonline.comrsc.orgthiazin-3(4H)-one derivatives. nih.gov This method, however, can be associated with low yields (50-65%) and the use of lachrymatory reagents. tandfonline.com
Another established multi-step pathway involves the use of 2,2'-disulfanediyldianilines, which are dimers of the corresponding aminothiols. These disulfides can be formed in situ from 2-aminothiophenols and then reacted with various substrates to build the thiazine (B8601807) ring. nih.gov For example, the cyclization of 1,2-diaryldisulfanes with dialkyl but-2-ynedioates has been used to prepare 2H-Benzo-1,4-thiazin-3(4H)-ones. nih.gov
To improve efficiency, reduce waste, and simplify procedures, numerous one-pot syntheses for 1,4-benzothiazines have been developed. tandfonline.com These methods combine multiple reaction steps into a single operation without isolating intermediates. tandfonline.comtandfonline.com
A widely employed one-pot method is the oxidative cyclocondensation of 2-aminobenzenethiols with 1,3-dicarbonyl compounds. tandfonline.comnih.govtandfonline.com This reaction can be facilitated by various oxidants and catalysts under different conditions.
| Catalyst/Solvent System | Substrates | Conditions | Yield | Reference |
| Hydrogen Peroxide / Alkaline Solution | 2-Aminobenzenethiol, 1,3-Dicarbonyls | Ambient Temperature | High | tandfonline.comtandfonline.com |
| Dimethyl Sulfoxide (B87167) (DMSO) | 2-Aminobenzenethiol, 1,3-Dicarbonyls | Reflux | 37-42% | nih.gov |
| m-CPBA / 2-IBX in Acetonitrile | 2-Aminobenzenethiol, 1,3-Dicarbonyls | 70 °C | 49-89% | nih.gov |
| Polyethylene Glycol (PEG-200) | 2-Aminobenzenethiol, 1,3-Dicarbonyls | 80 °C | 76-98% | nih.gov |
| Basic Alumina (Solvent-free) | 2-Aminothiophenols, β-Keto esters/β-Diketones | Microwave Irradiation | 69-85% | nih.gov |
| Baker's Yeast in Methanol | 2-Aminothiophenols, 1,3-Dicarbonyls | Ultrasonic Irradiation | 51-82% | nih.gov |
| Acetic Acid / H₂SO₄ | o-Aminothiophenol, Ketones | Reflux | Not specified | benthamdirect.com |
These modern approaches offer advantages such as shorter reaction times, higher yields, and often employ more environmentally friendly reagents and conditions. tandfonline.comnih.gov
Specific Synthesis of 6-Nitro-2H-benzo[b]tandfonline.comrsc.orgthiazin-3(4H)-one and Analogs
The synthesis of the title compound, with a nitro group at the 6-position, relies on the application of general benzothiazine synthetic methods to specifically nitrated precursors or subsequent functionalization of the benzothiazine core.
The most direct method for constructing the 6-nitro-2H-benzo[b] tandfonline.comrsc.orgthiazin-3(4H)-one scaffold involves the cyclization of a nitrated starting material. The reaction of 2-amino-5-nitrothiophenol with an appropriate C2-synthon like chloroacetic acid or its derivatives is a primary route. nih.gov This reaction mirrors the general synthesis of 2H-benzo[b] tandfonline.comrsc.orgthiazin-3(4H)-ones, where the pre-installed nitro group on the aminothiophenol ring is carried through the cyclization process to yield the desired product. nih.gov
Reaction Scheme: 2-amino-5-nitrothiophenol + Chloroacetic acid → 6-Nitro-2H-benzo[b] tandfonline.comrsc.orgthiazin-3(4H)-one
This approach ensures the regioselective placement of the nitro group at the C-6 position of the final benzothiazine structure.
The nitro group at the 6-position serves as a versatile chemical handle for creating a variety of derivatives. It can be readily reduced to a primary amino group (6-amino-2H-benzo[b] tandfonline.comrsc.orgthiazin-3(4H)-one), which can then be subjected to further reactions such as acylation, alkylation, or diazotization to introduce diverse functionalities.
The reduction of aromatic nitro groups is a well-established transformation in organic synthesis. commonorganicchemistry.comgoogle.com Several methods are applicable, with the choice of reagent depending on the presence of other functional groups in the molecule. commonorganicchemistry.comresearchgate.net
| Reagent | Conditions | Notes | Reference |
| Tin(II) Chloride (SnCl₂) | Acidic (e.g., HCl) or neutral | Mild method, tolerant of many functional groups. | commonorganicchemistry.com |
| Iron (Fe) / Acetic Acid | Acidic | Mild and cost-effective. | commonorganicchemistry.com |
| Zinc (Zn) / Acetic Acid | Acidic | Mild method. | commonorganicchemistry.com |
| Catalytic Hydrogenation (H₂/Pd/C) | Pressurized H₂ gas | Highly efficient but can reduce other groups (alkenes, alkynes). | commonorganicchemistry.com |
| Catalytic Hydrogenation (H₂/Raney Nickel) | Pressurized H₂ gas | Used when dehalogenation is a concern. | commonorganicchemistry.com |
The resulting 6-amino derivative is a key intermediate for synthesizing a library of new compounds with potentially different biological properties.
Another important modification of the 6-nitro-2H-benzo[b] tandfonline.comrsc.orgthiazin-3(4H)-one scaffold is the oxidation of the sulfur atom. The sulfide (B99878) in the thiazine ring can be oxidized to a sulfoxide or further to a sulfone (1,1-dioxide). These oxidized derivatives often exhibit distinct chemical and biological profiles.
A study on related compounds has shown that the oxidation of the sulfur atom in a 1-(6-nitro-2H-benzo[b] tandfonline.comrsc.orgthiazin-3(4H)-ylidene)hydrazine derivative to the corresponding sulfone can be effectively achieved using 30% hydrogen peroxide. researchgate.net This method is a common and straightforward way to access benzothiazine-1,1-dioxides. researchgate.net The resulting sulfone introduces a polar, hydrogen-bond accepting group, which can significantly alter the molecule's properties.
Alkylation and Acylation Reactions
Alkylation and acylation are fundamental reactions for the derivatization of the benzothiazine scaffold, typically targeting the nitrogen atom of the thiazine ring to introduce a wide range of functional groups. The presence of an acidic proton on the nitrogen in 2H-benzo[b] asianpubs.orgrsc.orgthiazin-3(4H)-one derivatives facilitates these reactions.
Alkylation: The alkylation of benzothiazinone systems can be achieved under various conditions. For instance, 1,3-benzothiazin-4-one derivatives are readily alkylated at the nitrogen (position 3). researchgate.net The reaction often proceeds via the formation of a sodium salt, which then reacts with an alkyl halide. researchgate.net In the case of 2-(arylimino)-2,3-dihydrobenzo[e] asianpubs.orgtandfonline.com-thiazin-4-ones, this alkylation occurs regioselectively at the N-3 position. researchgate.net Phase transfer catalysis has also been employed for the asymmetric alkylation of related heterocyclic systems, utilizing chiral catalysts derived from cinchona alkaloids to achieve stereoselective synthesis. austinpublishinggroup.com This method is particularly valuable for preparing chiral unnatural amino acids from glycine (B1666218) derivatives. austinpublishinggroup.com
Acylation: Acylation reactions introduce an acyl group, typically onto the nitrogen atom. Acyl radicals, generated from aldehydes, have been shown to react with benzothiazole (B30560), selectively at the 2-position. rsc.org Notably, the reactivity is enhanced in the presence of an electron-withdrawing nitro group, as in the 6-nitro-derivative, which confirms the nucleophilic character of the acyl radicals. rsc.org This high reactivity is not only synthetically useful but also serves as a diagnostic tool for the presence of acyl radicals. rsc.org In other systems, such as 4-phenyl-5H-2,3-benzodiazepine, acylation with acyl halides can lead to various products, including N-acylaminoisoquinolines, depending on the reaction conditions and the nature of the acylating agent. rsc.org A strategy involving the direct photoexcitation of C(2)-benzoyl-substituted benzothiazolines can generate acyl radicals, which are then used for the C(3)-H acylation of quinoxalin-2-ones. mdpi.com
A study on the synthesis of derivatives of the target compound, 1-(6-nitro-2H-benzo[b] asianpubs.orgrsc.orgthiazin-3(4H)-ylidene)hydrazine-1,1-dioxide, involves the initial reaction of 2H-benzo[b] asianpubs.orgrsc.orgthiazin-3(4H)-one with hydrazine (B178648) derivatives, followed by oxidation. researchgate.net This highlights how the core structure can be modified to create a library of related compounds. researchgate.net
Modern and Green Chemistry Approaches in Benzothiazine Synthesis
In recent years, the principles of green chemistry have significantly influenced the development of synthetic routes for benzothiazines, emphasizing reduced solvent use, lower energy consumption, and the use of less hazardous reagents. nih.gov
Microwave-Assisted Synthesis
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purity in significantly shorter reaction times compared to conventional heating methods. semanticscholar.org This technology is particularly effective for the synthesis of heterocyclic compounds like benzothiazines. asianpubs.orgtandfonline.comglobalresearchonline.net
Key features of microwave-assisted benzothiazine synthesis include:
Solvent-Free Conditions: Many protocols are conducted under solventless conditions, which reduces waste and avoids the use of expensive, hazardous, and flammable organic solvents. asianpubs.orgrsc.orgtandfonline.com For example, the oxidative condensation of 2-aminobenzenethiols with β-diketones or β-ketoesters can be accelerated by microwave irradiation in the absence of a solvent, using a catalytic amount of hydrazine hydrate (B1144303). asianpubs.org
Rapid Reaction Times: Reactions that traditionally require several hours of reflux can often be completed in a matter of minutes under microwave irradiation. semanticscholar.orgopenpharmaceuticalsciencesjournal.com The synthesis of 2-(1H-indol-3-yl)-4-substitued-2,3-dihydrobenzo asianpubs.orgglobalresearchonline.netthiazepine derivatives was completed in 3-6 minutes, compared to 6-8 hours conventionally. openpharmaceuticalsciencesjournal.com
Improved Yields: The efficiency of microwave heating often translates to higher isolated yields of the desired products. asianpubs.orgsemanticscholar.org
The following table summarizes examples of microwave-assisted synthesis of benzothiazine and related heterocyclic systems.
| Reactants | Product Type | Conditions | Key Advantages | Reference |
| 2-Aminobenzenethiols and β-diketones/β-ketoesters | 4H- asianpubs.orgrsc.org-Benzothiazines | Microwave, Solvent-free, Hydrazine hydrate catalyst | High yield, Environmentally benign | asianpubs.org |
| o-Aminothiophenol and Dialkyl acetylenedicarboxylate | 2-Alkoxycarbonylmethylene-1,4-benzothiazin-3-one | Microwave, Solvent-free | Rapid, High-yielding, Convenient | tandfonline.com |
| 2,6-Diarylidene cyclohexanones and Thiourea | 4-Aryl-8-arylidene-2-imino-benzothiazines | Microwave, Aqueous potassium hydroxide (B78521) catalyst | High yield, High purity, Eco-friendly | globalresearchonline.net |
| Indole-chalcones and 2-Aminothiophenol | Indolyl-benzothiazepines | Microwave, Solvent-free, Zirconium(IV) oxychloride catalyst | Rapid (3-6 min), Better yields | openpharmaceuticalsciencesjournal.com |
| 2-Amino-6-substituted benzothiazoles and Benzaldehyde/Ammonium (B1175870) thiocyanate | Benzothiazolo[3,2-α]-s-triazines | Microwave, Ethanol/Dioxane | Rapid (1-2 min), Improved yields | semanticscholar.org |
Metal-Catalyzed Cross-Coupling and Cyclization Reactions
Transition metal catalysis provides a versatile and efficient platform for constructing the benzothiazine core through C-S and C-N bond formation. researchgate.netindexcopernicus.com Palladium, copper, and iron are commonly used catalysts for these transformations. researchgate.netindexcopernicus.comrsc.org
Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions are widely employed. For instance, a method for the oxidative C–H/C–H cross-coupling between benzothiazoles and thiophenes or thiazoles has been developed using a palladium catalyst. rsc.org Iron-catalyzed reactions have gained attention as a more environmentally benign and cost-effective alternative to palladium and copper. researchgate.netacs.org A tandem iron-catalyzed C-S/C-N cross-coupling reaction has been successfully used to synthesize phenothiazines, a related class of compounds, addressing issues like poor substrate scope and long reaction times associated with other catalysts. researchgate.netacs.org
Cyclization Reactions: Intramolecular cyclization is a key strategy for forming the thiazine ring. Metal-catalyzed C-H activation/cyclization offers a modern and atom-economical approach. acs.org Rhodium(III)-catalyzed C–H activation/cyclization of NH-sulfoximines with various coupling partners has been used to synthesize 1,2-benzothiazines in high yields. acs.org This method is notable for its broad substrate scope and the recyclability of the catalytic system. acs.org Similarly, palladium catalysts have been used in the reaction of S-2-bromophenyl-S-methylsulfoximine with terminal alkynes to form 1,2-benzothiazines. acs.org Copper(II)-BINAM complexes have been shown to be effective catalysts for the intramolecular C(aryl)-S bond-forming cyclization of N-(2-chlorophenyl)benzothioamides to produce 2-substituted benzothiazoles under mild conditions. indexcopernicus.com
Solvent-Free Methods and Biocatalysis
Solvent-Free Methods: Solvent-free synthesis represents a cornerstone of green chemistry, aiming to minimize or eliminate the use of volatile organic compounds. asianpubs.orgrsc.org The oxidative cyclocondensation of 2-aminobenzenethiols and 1,3-dicarbonyls using a catalytic amount of hydrazine hydrate is a rapid, one-pot, solvent-free method for producing 2,3-disubstituted-1,4-benzothiazines in high yields (83–96%). rsc.orgresearchgate.net These methods are not only environmentally friendly but also often simplify product isolation and purification. rsc.org
Biocatalysis: Biocatalysis leverages the high efficiency and selectivity of enzymes to perform chemical transformations under mild, aqueous conditions. nih.govmdpi.com While direct biocatalytic synthesis of 6-nitro-2H-benzo[b] asianpubs.orgrsc.orgthiazin-3(4H)-one is not widely reported, related processes highlight the potential of this approach. For example, catalase has been used for the green synthesis of benzazoles (benzothiazoles and benzimidazoles) through the cyclocondensation of o-aminothiophenol or o-phenylenediamine (B120857) with various aryl aldehydes. nih.gov This method is sustainable, rapid, and provides excellent product yields. nih.gov The application of biocatalysis is a growing field in the synthesis of pharmaceuticals, offering a greener alternative to traditional metal-catalyzed routes for creating chiral amine functionalities with high stereocontrol. mdpi.com
Phase Transfer Catalysis in Derivatization
Phase Transfer Catalysis (PTC) is a powerful technique that facilitates reactions between reactants located in different immiscible phases (e.g., solid-liquid or liquid-liquid). A phase transfer catalyst, typically a quaternary ammonium or phosphonium (B103445) salt, transports one reactant (usually an anion) from one phase to another where the reaction can occur.
In the context of derivatizing heterocyclic compounds, PTC is particularly useful for alkylation reactions. Chiral phase transfer catalysts, often derived from cinchona alkaloids, have been designed and synthesized for use in asymmetric synthesis. austinpublishinggroup.com These catalysts have been successfully applied in the asymmetric alkylation of glycine derivatives to produce chiral unnatural amino acids with high yields and moderate to high enantiomeric excesses. austinpublishinggroup.com The principle involves the formation of a chiral ion pair between the catalyst and the substrate's enolate, which is then alkylated in the organic phase. The structure of the catalyst, particularly modifications at the hydroxyl group and bridgehead nitrogen, is crucial for achieving high enantioselectivity. austinpublishinggroup.com While specific applications to 6-Nitro-2H-benzo[b] asianpubs.orgrsc.orgthiazin-3(4H)-one are not detailed in the provided context, the methodology is broadly applicable for the N-alkylation of similar NH-containing heterocycles.
Chemical Reactivity and Functionalization of 6 Nitro 2h Benzo B 1 2 Thiazin 3 4h One Scaffolds
Electrophilic and Nucleophilic Substitution Reactions
The reactivity of the 6-Nitro-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one ring system is characterized by a balance between the electron-rich and electron-deficient centers. The benzene (B151609) ring, deactivated by the strongly electron-withdrawing nitro group, is generally unreactive towards electrophilic substitution. In contrast, the nitrogen atom of the thiazine (B8601807) ring and other functional groups attached to the scaffold are susceptible to nucleophilic attack.
Electrophilic Aromatic Substitution:
Nucleophilic Substitution:
Nucleophilic substitution reactions are more common for this scaffold. The nitrogen atom of the thiazine ring can act as a nucleophile and undergo reactions such as alkylation and acylation. For instance, N-alkylation of the parent 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one can be achieved under basic conditions. researchgate.net
Furthermore, functionalization at the 6-position can be achieved through a multi-step sequence involving initial modification of the nitro group. For example, the nitro group can be reduced to an amine, which can then be diazotized and converted to other functional groups. Alternatively, a chloroacetyl group at the 6-position can undergo nucleophilic substitution. A study described the synthesis of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives through the reaction of 6-(2-chloroacetyl)-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one with various thiadiazole derivatives in the presence of K2CO3 in acetone. researchgate.net
Oxidation Reactions (e.g., to Sulfoxides and Sulfones)
The sulfur atom in the thiazine ring is susceptible to oxidation, leading to the formation of the corresponding sulfoxides and sulfones. These oxidized derivatives are of interest due to their potential biological activities.
The oxidation of 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives to their corresponding sulfones has been reported. In one study, 1-(6-nitro-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives were synthesized by oxidizing the sulfur atom of the corresponding 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives with 30% hydrogen peroxide. researchgate.net The use of meta-chloroperoxybenzoic acid (m-CPBA) is another common method for the oxidation of sulfides to sulfoxides and sulfones. researchgate.netmasterorganicchemistry.com The extent of oxidation can often be controlled by the stoichiometry of the oxidizing agent and the reaction conditions.
| Reactant | Oxidizing Agent | Product | Reference |
| 1-(6-nitro-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-ylidene)hydrazine derivatives | 30% Hydrogen Peroxide | 1-(6-nitro-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives | researchgate.net |
| General Sulfides | m-CPBA | Sulfoxides/Sulfones | researchgate.net |
Reduction Reactions (e.g., Nitro Group to Amine, Thiazine Ring to Dihydrothiazine)
The nitro group and the thiazine ring of 6-Nitro-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one can undergo reduction under various conditions, leading to a range of functionalized products.
Reduction of the Nitro Group:
The reduction of the aromatic nitro group to an amino group is a fundamental transformation in organic synthesis. This can be achieved using various reducing agents. Common methods include catalytic hydrogenation with H2 gas over a metal catalyst such as palladium on carbon (Pd/C), or chemical reduction with metals in acidic media, such as tin(II) chloride (SnCl2) in hydrochloric acid (HCl) or iron (Fe) in acetic acid. researchgate.netresearchgate.netstackexchange.com The resulting 6-amino-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one is a key intermediate for further functionalization, such as diazotization followed by substitution, or acylation to form amides.
Reduction of the Thiazine Ring:
The C2-C3 double bond in the thiazine ring can be reduced to form the corresponding dihydrothiazine derivative, 6-nitro-3,4-dihydro-2H-benzo[b] nih.govresearchgate.netthiazine. This transformation can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH4) or through catalytic hydrogenation, although the conditions would need to be carefully controlled to avoid the simultaneous reduction of the nitro group.
| Functional Group | Reducing Agent(s) | Product | Reference(s) |
| Nitro Group | SnCl2/HCl, H2/Pd-C | Amino Group | researchgate.netresearchgate.netstackexchange.com |
| Thiazine Ring | NaBH4 | Dihydrothiazine Ring |
Condensation Reactions
The 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one scaffold possesses both an active methylene (B1212753) group at the C2 position and a carbonyl group at the C3 position, making it a potential substrate for various condensation reactions.
Knoevenagel Condensation:
The active methylene group at C2 can potentially participate in Knoevenagel condensation reactions with aldehydes and ketones in the presence of a basic catalyst. This reaction would lead to the formation of a new carbon-carbon double bond at the C2 position. While no specific examples of Knoevenagel condensation with 6-nitro-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one were found, this reaction is well-established for other heterocyclic ketones with active methylene groups. nih.govbenthamdirect.com The electron-withdrawing effect of the adjacent carbonyl and the sulfur atom could enhance the acidity of the C2 protons, facilitating the reaction.
Aldol-type Condensation:
The carbonyl group at C3 can potentially undergo aldol-type condensation reactions with enolates or other nucleophiles. These reactions would lead to the formation of a new carbon-carbon bond at the C2 position, with the introduction of a hydroxyl group at C3.
Cycloaddition Reactions (e.g., 1,3-dipolar cycloaddition)
The double bond within the thiazine ring of 6-Nitro-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one can participate in cycloaddition reactions, providing a route to more complex fused heterocyclic systems.
Diels-Alder Reaction:
The C2=C3 double bond in the thiazine ring can act as a dienophile in Diels-Alder reactions with conjugated dienes. wikipedia.orgnih.gov The electron-withdrawing nature of the adjacent carbonyl group would enhance the dienophilic character of this double bond. Alternatively, transiently formed o-iminothioquinones derived from the benzothiazine scaffold can act as dienes in inverse-electron-demand hetero-Diels-Alder reactions with electron-rich alkenes to yield benzo[b] nih.govresearchgate.netthiazine cycloadducts. researchgate.net
1,3-Dipolar Cycloaddition:
The C2=C3 double bond can also act as a dipolarophile in 1,3-dipolar cycloaddition reactions with 1,3-dipoles such as azides, nitrile oxides, and nitrones. nih.govwikipedia.orgyoutube.comorganic-chemistry.orgnih.gov This reaction provides a powerful tool for the construction of five-membered heterocyclic rings fused to the benzothiazine core. For example, the reaction with an azide (B81097) would lead to the formation of a triazole ring fused to the thiazine ring.
| Reaction Type | Reactant(s) | Product Type | Reference(s) |
| Diels-Alder | Conjugated diene + 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one | Fused cyclohexene (B86901) derivative | wikipedia.orgnih.gov |
| Inverse-electron-demand Hetero-Diels-Alder | o-Iminothioquinone + Electron-rich alkene | Benzo[b] nih.govresearchgate.netthiazine cycloadduct | researchgate.net |
| 1,3-Dipolar Cycloaddition | 1,3-Dipole (e.g., azide) + 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one | Fused five-membered heterocycle (e.g., triazole) | nih.govwikipedia.orgyoutube.com |
Enantio/Regioselective Functionalization
The development of stereoselective and regioselective methods for the functionalization of the 6-Nitro-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one scaffold is crucial for the synthesis of chiral molecules with potential biological applications.
Enantioselective Functionalization:
Enantioselective synthesis of benzothiazine derivatives has been achieved through various strategies. One approach involves the use of chiral catalysts to control the stereochemistry of a key bond-forming reaction. For instance, an organocatalytic chemoselective 1,2-addition of thiols to 2-isothiocyanatochalcones followed by an enantioselective intramolecular thia-Michael addition cascade has been used to construct enantioenriched nih.govresearchgate.net-benzothiazine derivatives. nih.gov Another strategy involves the use of chiral starting materials derived from the chiral pool.
Regioselective Functionalization:
Regioselective functionalization of the benzothiazine scaffold is often dictated by the inherent electronic properties of the molecule. As discussed in section 3.1, electrophilic substitution is expected to be directed to the 5- and 7-positions due to the meta-directing effect of the nitro group. Nucleophilic substitution reactions can be directed to specific positions by introducing appropriate leaving groups. For example, the synthesis of 6-nitro-4H-benzo[d] nih.govresearchgate.netthiazin-2-amine was achieved through a sequential SN2-SNAr process starting from 2-fluoro-5-nitrobenzyl bromide and thiourea, demonstrating regioselective cyclization. mdpi.com The regioselectivity of cycloaddition reactions can also be controlled by the electronic and steric properties of both the benzothiazine substrate and the reacting partner. nih.gov
Biological Activities and Pharmacological Potential of 6 Nitro 2h Benzo B 1 2 Thiazin 3 4h One Derivatives
Antimicrobial Properties
Derivatives of 6-Nitro-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one have demonstrated notable antimicrobial properties, exhibiting both antibacterial and antifungal activities against a range of pathogenic microorganisms.
Antibacterial Activity
The antibacterial efficacy of these derivatives has been evaluated against various Gram-positive and Gram-negative bacteria. For instance, a series of 1-(6-nitro-2H-benzo[b] nih.govnih.govthiazin-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives were synthesized and assessed for their antimicrobial potential. nih.gov The objective of this research was to create and assess the antimicrobial capabilities of these novel compounds. nih.govjnu.ac.bd The synthesis involved reacting 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one with hydrazine (B178648) derivatives, followed by oxidation of the sulfur atom to yield sulfones. nih.gov
One particular derivative, compound 5f, which features a methyl group at the 2-position and nitro groups at the 2' and 4' positions, demonstrated the most potent antimicrobial activity among the tested compounds. nih.govjnu.ac.bd Compounds 5c and 5e also showed moderate antimicrobial effects. nih.govjnu.ac.bd The antibacterial activity was determined using the disc diffusion method, which confirmed the potential of these sulfone derivatives as antibacterial agents. nih.gov
Another study highlighted that new derivatives of 6-nitro-2H-benzo nih.govnih.govthiazin-3-one exhibited significant antibacterial activity. ufop.br The structural modifications on the N(4) and C(6) positions, including alkylation and amination followed by benzoylation, were explored to understand their impact on biological activity. ufop.br
| Compound Derivative | Bacterial Strain(s) | Observed Activity | Reference |
|---|---|---|---|
| 1-(6-nitro-2H-benzo[b] nih.govnih.govthiazin-3(4H)-ylidene)hydrazine-1,1-dioxide (Compound 5f) | Not specified in abstract | Most potent antimicrobial activity | nih.govjnu.ac.bd |
| 1-(6-nitro-2H-benzo[b] nih.govnih.govthiazin-3(4H)-ylidene)hydrazine-1,1-dioxide (Compounds 5c and 5e) | Not specified in abstract | Moderate antimicrobial activity | nih.govjnu.ac.bd |
| Alkylated and aminated derivatives of 6-nitro-2H-benzo nih.govnih.govthiazin-3-one | Not specified in abstract | Significant antibacterial activity | ufop.br |
Antifungal Activity
In addition to their antibacterial effects, derivatives of 6-Nitro-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one have also been investigated for their antifungal properties. The aforementioned study on 1-(6-nitro-2H-benzo[b] nih.govnih.govthiazin-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives also included an evaluation of their antifungal activity. nih.gov The results indicated that these compounds possess a broad spectrum of antimicrobial action, encompassing antifungal effects. nih.govjnu.ac.bd
Anticancer / Antitumor Activity
The benzothiazine nucleus is a key structural motif in a variety of compounds exhibiting anticancer and antitumor properties. nih.gov Derivatives of 6-Nitro-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one have been a focus of research in the quest for new and effective anticancer agents.
Activity against Specific Cancer Cell Lines (e.g., HT-29 human colon cancer cells, MCF-7, HeLa, IMR-32)
While direct studies on 6-Nitro-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives against a wide range of cancer cell lines are limited in the available literature, research on structurally similar compounds provides valuable insights.
For instance, a study on 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d] nih.govufop.brthiazin-4-one, a related benzothiazine derivative, investigated its effects on human colon adenocarcinoma cell lines, including HT-29 . nih.gov The findings showed a significant decrease in the proliferation of cancer cells upon exposure to the compound. nih.gov However, the HT-29 cells were found to be less sensitive compared to another colon cancer cell line, LS180. nih.gov
Regarding MCF-7 human breast cancer cells, research on other benzothiazine derivatives has shown promising results. For example, a series of 2,3-diarylated 2H-benzo[e] nih.govjnu.ac.bdthiazine (B8601807) 1,1-dioxides were synthesized and evaluated for their inhibitory activity against MCF-7 cells, with some compounds showing high potency.
In the context of HeLa cells, studies on 1,4-benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybrids, which are structurally related to benzothiazines, have demonstrated inhibitory effects against this cervical cancer cell line. nih.gov
Information regarding the specific activity of 6-Nitro-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives against the neuroblastoma cell line IMR-32 is not prominently available in the reviewed literature. However, the broad range of biological activities exhibited by this class of compounds suggests that this could be a potential area for future investigation.
| Compound/Derivative Class | Cancer Cell Line | Observed Activity | Reference |
|---|---|---|---|
| 2-(2,4-dihydroxyphenyl)-4H-benzofuro[3,2-d] nih.govufop.brthiazin-4-one | HT-29 (Human colon adenocarcinoma) | Decreased proliferation, but less sensitive than LS180 cells. | nih.gov |
| 2,3-Diarylated 2H-benzo[e] nih.govjnu.ac.bdthiazine 1,1-dioxides | MCF-7 (Human breast cancer) | Some compounds showed high inhibitory potency. | |
| 1,4-Benzoxazinone-acetylphenylallyl quinazolin-4(3H)-one hybrids | HeLa (Human cervical cancer) | Inhibitory effects observed. | nih.gov |
Anti-inflammatory and Analgesic Effects
The benzothiazine scaffold is known to be associated with anti-inflammatory and analgesic properties. nih.gov Research into derivatives of 6-Nitro-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one has explored their potential in this area.
A study investigating the anti-inflammatory properties of a 6-nitrobenzo[d]thiazol-2-amine derivative (N2) in a zebrafish model of ethanol-induced fatty liver disease highlighted its effectiveness in mitigating inflammation. nih.gov This suggests that the nitro-benzothiazole core may contribute to anti-inflammatory responses.
Furthermore, another study evaluated the analgesic potential of a 6-nitro derivative of N-(benzo[d]thiazol-2-yl)acetamide using the acetic acid-induced writhing test in mice. jnu.ac.bd The compound demonstrated a significant reduction in the writhing response, indicating analgesic activity. jnu.ac.bd At a dose of 100 mg/kg, this derivative showed a 66% reduction in writhing in the first 5 minutes and a 75% reduction in the following 5 minutes. jnu.ac.bd In silico analysis suggested that the presence of the 6-nitro group influences the binding mode to the cyclooxygenase-2 (COX-2) enzyme, a key target for anti-inflammatory and analgesic drugs. jnu.ac.bd
Antitubercular Activity and Mechanism of Action (e.g., DprE1 inhibition)
A significant area of research for nitro-substituted benzothiazinones has been their potent activity against Mycobacterium tuberculosis, the causative agent of tuberculosis. These compounds have emerged as a promising class of inhibitors effective against both drug-susceptible and multidrug-resistant strains.
The primary mechanism of action for the antitubercular activity of these compounds is the inhibition of the enzyme decaprenylphosphoryl-β-D-ribose 2′-epimerase (DprE1). DprE1 is a crucial enzyme involved in the biosynthesis of the mycobacterial cell wall. Specifically, it catalyzes the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a precursor for the synthesis of arabinan, an essential component of the mycobacterial cell wall.
Nitro-substituted 1,3-benzothiazinones (nitro-BTZs) act as mechanism-based covalent inhibitors of DprE1. These compounds are prodrugs that are activated within the bacterium. The essential nitro group is reduced to a nitroso derivative, which then covalently binds to a specific cysteine residue (Cys387) in the active site of DprE1. This covalent modification inactivates the enzyme, thereby blocking the synthesis of DPA and ultimately leading to cell death.
The potency of these inhibitors is influenced by the side-chain at the 2-position and the identity of the heteroatom at the 1-position of the benzothiazine ring. The kinetics of DprE1 inactivation by these compounds have been studied, allowing for the ranking of their efficacy based on kinact/Ki values.
Other Reported Pharmacological Activities
Beyond the primary therapeutic areas, derivatives of the 6-Nitro-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one scaffold and related benzothiazine structures have been investigated for a variety of other pharmacological activities. These explorations highlight the versatility of the benzothiazine core in interacting with diverse biological targets, opening avenues for potential applications in antiviral, antioxidant, and metabolic disease therapies, among others.
Antiviral Activity
The benzothiazine scaffold has been identified as a promising framework for the development of novel antiviral agents. Research into related heterocyclic systems has demonstrated activity against various viral pathogens.
Notably, a series of novel benzimidazo[2,1-c] nih.govnih.govthiazinone derivatives were synthesized and evaluated for their efficacy against Herpes Simplex Virus type 1 (HSV-1). nih.gov In this study, specific compounds demonstrated potent activity, inhibiting the propagation of the virus. nih.gov For instance, at a concentration of 50 µg, compounds 5 and 14 inhibited virus propagation by 94.7% and 91.3%, respectively. nih.gov These two derivatives showed higher potency than the standard antiviral drug Acyclovir at concentrations of 20 µg and 50 µg. nih.gov
Furthermore, other related heterocyclic structures, such as benzothiazole (B30560) derivatives, have been explored as potential HIV-1 inhibitors. nih.gov More than half of the tested compounds in one study showed moderate activity against HIV-1 in MT-4 cells, with EC50 values ranging from 3.57 µM to 41.15 µM. nih.gov Specifically, derivatives 7u (EC50 = 3.57 ± 0.27 µM) and 7m (EC50 = 5.02 ± 2.02 µM) were identified as the most potent inhibitors in the series. nih.gov The broader class of thiazine compounds is recognized for possessing a wide spectrum of biological activities, including antiviral properties. mdpi.com
Table 1: Antiviral Activity of Benzimidazo[2,1-c] nih.govnih.govthiazinone Derivatives against HSV-1
| Compound | Concentration (µg) | Viral Inhibition (%) |
|---|---|---|
| 5 | 50 | 94.7 |
| 14 | 50 | 91.3 |
Data sourced from a study on novel benzimidazo[2,1-c] nih.govnih.govthiazinone derivatives. nih.gov
Antioxidant Activity
Several derivatives of 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one and related structures have demonstrated significant antioxidant capabilities. This activity is crucial as oxidative stress is implicated in numerous disease pathologies.
In one study, a series of newly synthesized 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] nih.govnih.govthiazin-3(4H)-one compounds were evaluated for their antioxidant effects. mdpi.com Among the tested compounds, 3i and 3j exhibited the greatest antioxidant activity. mdpi.com At a concentration of 10 µM, these compounds showed antioxidant inhibition of 90.00% ± 2.40 and 92.00% ± 1.80, respectively. mdpi.com Their activity remained high even at lower concentrations. mdpi.com
Similarly, research on 1,2-benzothiazine derivatives confirmed their ability to scavenge free radicals. mdpi.com Another study found that benzothiazine derivatives featuring a phenolic hydroxyl-substituted N2-styryl side chain possessed good antioxidant activity as determined by the DPPH radical scavenging test. Studies on the structurally related 6-nitrobenzo[d]thiazol-2-amine derivatives also highlighted significant radical scavenging activity and a protective role against oxidative stress. nih.gov
Table 2: Antioxidant Activity of Selected 2H-Benzo[b] nih.govnih.govthiazin-3(4H)-one Derivatives
| Compound | Concentration (µM) | Antioxidant Inhibition (%) |
|---|---|---|
| 3i | 10 | 90.00 ± 2.40 |
| 3j | 10 | 92.00 ± 1.80 |
| 3i | 1 | 82.00 ± 1.20 |
| 3j | 1 | 85.00 ± 2.00 |
| 3i | 0.1 | 75.00 ± 1.80 |
| 3j | 0.1 | 73.00 ± 1.40 |
| 3i | 0.01 | 65.00 ± 1.10 |
| 3j | 0.01 | 68.00 ± 1.50 |
Data reflects the percentage of antioxidant inhibition in a study of thiadiazole-benzothiazine hybrids. mdpi.com
Aldose Reductase Inhibition
Aldose reductase is a key enzyme in the polyol pathway, and its inhibition is a therapeutic strategy for managing diabetic complications. Benzothiazine derivatives have emerged as potent inhibitors of this enzyme. A series of benzothiazine derivatives were designed and synthesized, with several compounds showing potent and selective inhibition of aldose reductase (ALR2). researchgate.net
The most active compound from this series, 8a , which features a phenolic 4-hydroxyl at the N2-styryl side chain, demonstrated an IC50 value of 0.094 μM. researchgate.net The study highlighted that compounds with an N2-styryl side chain, particularly those with phenolic hydroxyl substitutions, were potent for both ALR2 inhibition and antioxidant activity. researchgate.net This dual activity is highly beneficial for addressing diabetic complications where oxidative stress is a contributing factor. Related studies on thiazoline (B8809763) derivatives have also been conducted to identify leads for new antidiabetic agents through ALR2 inhibition. nih.gov
Anti-hypertensive and Cardiovascular Activity
The benzothiazine framework is present in compounds investigated for cardiovascular effects, including anti-hypertensive and calcium channel-blocking activities. Certain 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives have been reported to act as calcium antagonists. researchgate.net This mechanism is central to the function of several widely used anti-hypertensive and anti-arrhythmic drugs. For instance, Levo-semotiadil, an anti-arrhythmic drug, blocks both sodium and calcium channels. researchgate.net
The potential of this class of compounds is further supported by literature that explicitly mentions 1,2-benzothiazine derivatives as being useful for treating hypertension. nih.gov Additionally, reviews of the pharmacological properties of 1,4-benzothiazines list "Antihypertensive Agents" as a key biological activity associated with this scaffold. nih.gov Research has also been published on 3,4-Dihydro-2H-1,4-benzothiazine derivatives as potential anti-hypertensive agents. acs.org
Immunomodulatory / Immunostimulating Activity
Derivatives of benzothiazine and the related benzothiazole scaffold have been shown to possess significant immunomodulatory and anti-inflammatory properties. These compounds can influence the production of key signaling molecules called cytokines, which regulate immune responses.
One study on a novel benzothiazine derivative, EHP (3-ethoxy-4-hydroxyphenyl derivative), found that it significantly reduced levels of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α), interleukin-17 (IL-17), and nuclear factor-kappa B (NF-кB) in a model of rheumatoid arthritis. nih.gov Simultaneously, it increased the levels of anti-inflammatory cytokines interleukin-4 (IL-4) and interleukin-10 (IL-10), demonstrating a potent immunomodulatory effect. nih.gov
In other research, various benzothiazole analogs were tested for their immunomodulatory activities. nih.govresearchgate.net Several compounds showed potent inhibitory effects on the proliferation of peripheral blood mononuclear cells and suppressed the production of pro-inflammatory cytokines like IL-2. nih.govresearchgate.net For example, compounds 4 , 8 , 9 , and 18 were found to inhibit lipopolysaccharide (LPS)-induced nitrite (B80452) production in macrophages by 56%, 91%, 58%, and 78%, respectively, indicating strong anti-inflammatory action. researchgate.net The broad anti-inflammatory properties of the thiazine class are well-recognized. mdpi.com
Neuroprotective and Neurodegenerative Disease Applications
The 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one structure has been successfully utilized as a scaffold for agents targeting neurodegenerative disorders like Alzheimer's disease. A series of thiadiazole hybrid compounds featuring the benzothiazine core were designed as acetylcholinesterase (AChE) inhibitors, a primary strategy for treating Alzheimer's. mdpi.com
The biological evaluation revealed that compounds 3i and 3j were highly potent AChE inhibitors, with IC50 values of 0.027 µM and 0.025 µM, respectively. mdpi.com These values are comparable to that of the reference drug donepezil (B133215) (IC50 = 0.021 µM). mdpi.com
Further supporting the neuroprotective potential of this chemical family, research on 6-nitrobenzo[d]thiazol-2-amine derivatives showed they could reduce neurodegenerative markers in zebrafish models of epilepsy. mdpi.com The broader class of ring-fused 1,3-thiazin-2-amines has also been explored for treating Alzheimer's disease due to their ability to inhibit beta-secretase proteins (BACE1 and BACE2). researchgate.net
Table 3: Acetylcholinesterase (AChE) Inhibition by 2H-Benzo[b] nih.govnih.govthiazin-3(4H)-one Derivatives
| Compound | AChE IC50 (µM) |
|---|---|
| 3i | 0.027 |
| 3j | 0.025 |
| Donepezil (Reference) | 0.021 |
Data sourced from a study on thiadiazole-benzothiazine hybrids as potential agents for Alzheimer's disease. mdpi.com
Acetylcholinesterase Inhibition (e.g., in Alzheimer's Disease research)
The inhibition of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine, is a key therapeutic strategy for Alzheimer's disease. europeanreview.org Various studies have highlighted the potential of benzothiazine and benzothiazole derivatives as AChE inhibitors. nih.goveuropeanreview.org
A series of thiadiazole hybrid compounds incorporating the 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one scaffold were synthesized and evaluated for their ability to inhibit both AChE and butyrylcholinesterase (BChE). nih.gov The biological assessment, conducted using the in vitro Ellman method, demonstrated that the synthesized compounds were particularly effective against AChE, with two derivatives, 3i and 3j , showing significant inhibitory activity. nih.gov Their IC₅₀ values were 0.027 µM and 0.025 µM, respectively, which are comparable to the reference drug donepezil (IC₅₀ = 0.021 µM). nih.govnih.gov Notably, these compounds showed no inhibitory activity against BChE. nih.gov
Further research into novel benzothiazole derivatives also identified compounds with significant AChE inhibitory activity. nih.gov For instance, compounds 6d and 6f were found to have IC₅₀ values of 32.00 and 25.33 μg/mL, respectively. acs.org Another study on thiazolylhydrazone derivatives identified compound 2i as the most active in its series, with an IC₅₀ value of 0.028 ± 0.001 µM against AChE. mdpi.com These findings underscore the potential of the benzothiazine and related thiazole (B1198619) frameworks in the design of new AChE inhibitors for Alzheimer's disease research. nih.govnih.gov
Table 1: Acetylcholinesterase (AChE) Inhibitory Activity of Selected Benzothiazine and Thiazole Derivatives
| Compound | Target Enzyme | IC₅₀ Value | Reference |
|---|---|---|---|
| Compound 3j | AChE | 0.025 µM | nih.govnih.gov |
| Compound 3i | AChE | 0.027 µM | nih.govnih.gov |
| Compound 2i | AChE | 0.028 µM | mdpi.com |
| Compound 6f | AChE | 25.33 µg/mL | acs.org |
| Compound 6d | AChE | 32.00 µg/mL | acs.org |
| Donepezil (Ref.) | AChE | 0.021 µM | nih.govnih.gov |
Alpha-Glucosidase Inhibition (e.g., in Diabetes research)
Alpha-glucosidase inhibitors are a class of drugs used to manage type 2 diabetes by preventing the digestion of carbohydrates, thereby reducing the impact on blood sugar levels. mdpi.comnih.gov Benzothiazine derivatives have been investigated for this therapeutic potential. dovepress.com
Studies on novel 2-(3-(benzoyl/4-bromobenzoyl)-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-N-arylacetamides revealed several potent inhibitors of the α-glucosidase enzyme. mdpi.com In vitro screening demonstrated that derivatives 11c , 12a , 12d , 12e , and 12g had IC₅₀ values of 30.65, 18.25, 20.76, 35.14, and 24.24 μM, respectively. These values indicated higher potency compared to the standard drug acarbose, which has an IC₅₀ of 58.8 μM. mdpi.com
In a separate study, two 4-hydroxy-2H-benzo[e] nih.govresearchgate.netthiazine-3-carbohydrazide 1,1-dioxide derivatives, Compound S6 and Compound S7 , were evaluated. They showed strong activity against α-glucosidase with IC₅₀ values of 5.93 μM and 6.91 μM, respectively. nih.gov Another compound, FA2 (2-(3-benzoyl-4-hydroxy-1,1-dioxido-2H-benzo[e] nih.govresearchgate.netthiazin-2-yl)-1-(2-bromophenyl) acetamide), also demonstrated significant inhibition of α-glucosidase with an IC₅₀ value of 5.17 ± 0.28 μM. dovepress.com These findings highlight the promise of the benzothiazine scaffold for developing new anti-diabetic agents. dovepress.comnih.gov
Table 2: α-Glucosidase Inhibitory Activity of Selected Benzothiazine Derivatives
| Compound | IC₅₀ Value (µM) | Reference |
|---|---|---|
| FA2 | 5.17 ± 0.28 | dovepress.com |
| Compound S6 | 5.93 | nih.gov |
| Compound S7 | 6.91 | nih.gov |
| Compound 12a | 18.25 | mdpi.com |
| Compound 12d | 20.76 | mdpi.com |
| Compound 12g | 24.24 | mdpi.com |
| Compound 11c | 30.65 | mdpi.com |
| Compound 12e | 35.14 | mdpi.com |
| Acarbose (Ref.) | 58.8 | mdpi.com |
Antimalarial Activity
The emergence of drug-resistant strains of Plasmodium falciparum necessitates the search for new antimalarial agents. researchgate.net Benzothiazole and benzothiazine derivatives have been identified as promising candidates in this field. nih.govresearchgate.net
A study on 2-substituted 6-nitro- and 6-amino-benzothiazoles tested 39 derivatives in vitro against W2 and 3D7 strains of P. falciparum. researchgate.net Two compounds from this group, A12 and C7 , demonstrated specific and potent antimalarial properties. researchgate.net Further investigation into benzothiazole hydrazones also revealed compounds with significant antiplasmodial activity. nih.gov Compound 5f from this series was identified as a particularly active iron chelator and was effective against a chloroquine/pyrimethamine-resistant strain of P. falciparum (K1). nih.gov
Another series of (Z)-2-(nitroheteroarylmethylene)-3(2H)-benzofuranones, which share structural motifs with the nitro-benzothiazine class, also showed potent antimalarial effects. nih.gov Specifically, compound 5h ((Z)-6-chloro-2-(1-methyl-5-nitroimidazol-2-ylmethylene)-3(2H)-benzofuranone) was highly active against the resistant K1 strain with an IC₅₀ of 0.654 nM, while compound 10g ((Z)-7-methoxy-2-(5-nitrothiophen-2-ylmethylene)-3(2H)-benzofuranone) was most active against the 3D7 strain with an IC₅₀ of 0.28 μM. nih.govnih.gov These results indicate that the benzothiazine/benzothiazole scaffold is a valuable starting point for the development of novel antimalarial drugs. researchgate.netnih.gov
Table 3: Antimalarial Activity of Selected Heterocyclic Derivatives
| Compound | P. falciparum Strain | IC₅₀ Value | Reference |
|---|---|---|---|
| Compound 5h | K1 (resistant) | 0.654 nM | nih.gov |
| Compound 10g | 3D7 (sensitive) | 0.28 µM | nih.govnih.gov |
| Chloroquine (Ref.) | 3D7 (sensitive) | 3.13 nM | nih.gov |
| Chloroquine (Ref.) | K1 (resistant) | 206.3 nM | nih.gov |
Structure-Activity Relationship (SAR) Studies of Benzothiazine Derivatives
Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic potential of a chemical scaffold. For benzothiazole and benzothiazine derivatives, SAR analyses have provided key insights into what makes them effective.
For antimalarial activity, SAR studies suggest that the substitution pattern on the benzothiazole scaffold is critical. nih.gov The presence of a nitrogen- and sulfur-substituted five-membered aromatic ring within benzothiazole hydrazones is thought to be responsible for their antimalarial effects. nih.gov Furthermore, substitutions at the C-2 and C-6 positions of the benzothiazole ring have been shown to be a primary reason for a variety of biological activities. benthamscience.com
In the context of acetylcholinesterase inhibition, SAR analysis of 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives revealed that specific substitutions are key to high potency. Molecular docking simulations showed that the 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one ring of highly active compounds like 3i and 3j forms π–π interactions with the indole (B1671886) ring of the amino acid Trp286 in the enzyme's active site, similar to the drug donepezil. nih.gov
For α-glucosidase inhibitors based on the 2,3-dihydro-1,5-benzothiazepine structure, SAR exploration focused on the nature and position of substituents on an attached phenyl ring, yielding promising results for optimizing inhibitory activity. researchgate.net These studies collectively demonstrate that targeted chemical modifications to the benzothiazine core can significantly enhance its interaction with biological targets. nih.govbenthamscience.com
Mechanism of Action Investigations for Specific Activities
Understanding the mechanism of action is fundamental to drug development. For benzothiazine and its derivatives, several mechanisms have been proposed for their observed biological effects.
In the context of acetylcholinesterase inhibition, the mechanism involves direct interaction with the enzyme's active site. Molecular docking studies of potent 2H-benzo[b] nih.govnih.govthiazin-3(4H)-one derivatives revealed that these molecules localize to the AChE active site. nih.gov Specifically, the benzothiazine ring engages in π–π stacking interactions with the indole ring of Trp286, a critical amino acid residue in the active site, which is a mechanism shared with the established inhibitor donepezil. nih.gov This interaction is believed to be key to their inhibitory function.
For their antimalarial activity, multiple mechanisms have been explored. One proposed mechanism is the disruption of the parasite's mitochondrial membrane potential, as observed with active benzothiazole derivatives A12 and C7 . researchgate.net Another significant mechanism for quinoline-based antimalarials, and potentially for related heterocyclic compounds, is the inhibition of hemozoin formation. nih.gov The malaria parasite detoxifies the heme released from hemoglobin digestion by polymerizing it into hemozoin; inhibiting this process is lethal to the parasite. nih.gov Indeed, some benzothiazole hydrazone derivatives have been shown to inhibit heme polymerization, suggesting this as a plausible mechanism of action. nih.gov
These investigations provide a clearer picture of how benzothiazine derivatives exert their pharmacological effects, paving the way for more rational drug design. nih.govresearchgate.net
Computational Chemistry and Molecular Modeling of 6 Nitro 2h Benzo B 1 2 Thiazin 3 4h One Systems
Density Functional Theory (DFT) Studies
Density Functional Theory (DFT) is a powerful computational tool used to investigate the electronic structure and properties of molecules. scirp.org It is widely employed for its balance of accuracy and computational efficiency, making it suitable for studying complex heterocyclic systems like benzothiazines. scirp.org
The initial step in most computational studies involves geometry optimization, where the most stable three-dimensional arrangement of atoms in a molecule is determined. For 6-Nitro-2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one, this process would typically involve DFT calculations, for instance, using the B3LYP functional with a basis set like 6-31G(d,p). researchgate.net Such calculations help in understanding the planarity and puckering of the benzothiazine ring system, as well as the orientation of the nitro group.
Frontier Molecular Orbital (FMO) theory is fundamental to understanding chemical reactivity. rsc.org The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which it is most likely to accept electrons. rsc.org
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability and reactivity. mdpi.com A large HOMO-LUMO gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more reactive and polarizable. rsc.orgmdpi.com
In studies of related benzothiazole (B30560) and benzothiazine derivatives, FMO analysis has been used to explain their electronic properties and reactivity. rsc.orgrsc.orgscirp.org For 6-Nitro-2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one, the electron-withdrawing nitro group is expected to lower the energy of both the HOMO and LUMO, potentially narrowing the HOMO-LUMO gap and influencing its reactivity. The distribution of HOMO and LUMO across the molecule can indicate the most probable sites for electrophilic and nucleophilic attack.
Table 1: Representative HOMO-LUMO Energy Gaps of Related Heterocyclic Compounds
| Compound Class | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Source |
| Dimeric 1,2-benzothiazine 1,1-dioxide derivatives | -6.48 to -7.50 | -2.34 to -2.56 | 4.43 to 5.12 | rsc.org |
| Substituted Benzothiazoles | - | - | 0.1841 to 0.2058 | scirp.org |
Computational chemistry can be employed to investigate the mechanisms and thermodynamics of chemical reactions. This includes determining the structures of transition states and calculating the energy barriers for reaction pathways. Such studies can provide insights into whether the formation of a particular compound, like a benzothiazine derivative, is thermodynamically favorable.
For instance, in the synthesis of related heterocyclic systems, DFT calculations have been used to elucidate reaction mechanisms and explain the formation of observed products. These studies can help in optimizing reaction conditions to improve yields and selectivity. While specific studies on the thermodynamically favorable formation of 6-Nitro-2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one were not found, this type of analysis is a standard application of computational chemistry in synthetic organic chemistry.
Molecular Electrostatic Potential (MEP) maps are valuable tools for visualizing the charge distribution within a molecule and predicting its reactive behavior. scirp.org The MEP surface illustrates regions of positive and negative electrostatic potential, which correspond to sites susceptible to nucleophilic and electrophilic attack, respectively. scirp.orgrsc.org
In an MEP map, regions of negative potential (typically colored red or yellow) indicate an excess of electrons and are likely sites for electrophilic attack. Conversely, regions of positive potential (colored blue) are electron-deficient and are susceptible to nucleophilic attack. researchgate.net For 6-Nitro-2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one, the nitro group, being strongly electron-withdrawing, would create a significant region of positive potential on the adjacent aromatic ring, while the oxygen atoms of the nitro and carbonyl groups would be regions of negative potential. researchgate.net This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and receptor binding. rsc.org
Molecular Docking Simulations
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. ajgreenchem.com This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug candidate and its biological target.
Molecular docking studies on derivatives of 2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one have been performed to evaluate their potential as inhibitors of various enzymes. mdpi.com These studies predict the binding energy, which is an estimate of the ligand-receptor binding affinity. A lower binding energy generally indicates a more stable and favorable interaction.
For example, in a study on benzothiazinone derivatives as anticancer agents, molecular docking was performed against the VEGFR2 kinase receptor. The results revealed a common binding orientation for the compounds within the catalytic binding pocket of the receptor. nih.gov Similarly, benzothiazole derivatives have been docked against microbial enzymes like dihydroorotase and DHPS to explore their potential as antimicrobial agents. nih.govmdpi.com
While specific docking studies for 6-Nitro-2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one against a particular target were not detailed in the provided search results, the general approach would involve docking the optimized structure of the molecule into the active site of a relevant protein. The predicted binding interactions, such as hydrogen bonds and hydrophobic interactions, can then be analyzed to rationalize its biological activity.
Table 2: Representative Molecular Docking Results for Related Benzothiazine and Benzothiazole Derivatives
| Compound Series | Target Protein | Range of Binding Energies (kcal/mol) | Key Interactions | Source |
| Benzothiazinone derivatives | VEGFR2 Kinase | Not specified | Common binding orientation in the catalytic pocket | nih.gov |
| Benzothiazole derivatives | DHPS | -6.9784 (for cocrystallized ligand) | Hydrogen bonds, arene-H interactions | mdpi.com |
| Benzothiazole based triazole derivatives | Human Myosin 9b | up to -8.2 | Better binding energies than doxorubicin | ajgreenchem.com |
Note: This table presents findings from studies on related compounds to illustrate the application and outcomes of molecular docking. The specific binding affinity of 6-Nitro-2H-benzo[b] researchgate.netnih.govthiazin-3(4H)-one would depend on the specific biological target.
Interaction Analysis with Biological Targets (e.g., enzymes, receptors)
Molecular docking is a key computational method used to predict the binding orientation and affinity of a small molecule to its macromolecular target, such as an enzyme or receptor. While direct studies on 6-Nitro-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one are limited, research on structurally related 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives provides significant insights into their potential biological interactions.
One notable study investigated a series of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one derivatives as inhibitors of acetylcholinesterase (AChE), an enzyme implicated in Alzheimer's disease. nih.govnih.govmdpi.com Molecular docking simulations revealed that the most active compounds, 3i and 3j , fit effectively into the active site of AChE. nih.govmdpi.com
The interactions for compound 3j included a π-π stacking interaction between its 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one ring system and the indole (B1671886) ring of the amino acid Trp286. mdpi.com Its carbonyl group formed a hydrogen bond with Ser293, while another carbonyl group bonded with Phe295. mdpi.com Further π-π interactions were observed between the compound's thiadiazole ring and residues Tyr341 and Tyr337, and between its phenyl ring and Trp86. mdpi.com
Similarly, compound 3i showed π-π interactions between its benzothiazinone ring and Trp286. mdpi.com The carbonyl and amino groups of the core ring formed two hydrogen bonds with Ser293. mdpi.com Additional interactions involved a hydrogen bond with Phe295 and π-π stacking with Tyr337 and Trp86. mdpi.com These detailed interaction analyses help to explain the inhibitory potential of this class of compounds against AChE. nih.govmdpi.com
| Compound | Interacting AChE Residue | Interaction Type | Interacting Moiety |
|---|---|---|---|
| 3j | Trp286 | π-π Interaction | 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one ring |
| Ser293 | Hydrogen Bond | Carbonyl group of benzothiazinone ring | |
| Phe295 | Hydrogen Bond | Carbonyl group | |
| Phe338 | Aromatic Hydrogen Bond | Carbonyl group | |
| Tyr341, Tyr337 | π-π Interaction | Thiadiazole ring | |
| Trp86 | π-π Interaction | Phenyl ring | |
| 3i | Trp286 | π-π Interaction | 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one ring |
| Ser293 | Hydrogen Bond (x2) | Carbonyl and Amino groups of benzothiazinone ring | |
| Phe295 | Hydrogen Bond | Carbonyl group | |
| Tyr337, Trp86 | π-π Interaction | Thiadiazole and Phenyl rings |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations are employed to study the physical movements of atoms and molecules over time, offering a dynamic view of the ligand-receptor complex. This technique is crucial for assessing the conformational stability of the complex, which is a key indicator of a ligand's potential efficacy.
Stability of Ligand-Receptor Complexes
The stability of a ligand-receptor complex can be quantified by analyzing the Root Mean Square Deviation (RMSD) of the protein's backbone atoms over the course of the simulation. A stable complex will exhibit minimal fluctuations in its RMSD value.
In a study of benzothiazole derivatives as AChE inhibitors, which are structurally related to benzothiazinones, MD simulations were performed to evaluate the stability of the enzyme-inhibitor complexes. nih.gov The analysis focused on compounds 6d and 6f and compared their stability to the known drug donepezil (B133215). nih.gov The 4EY7–6f complex demonstrated high stability, with only minor fluctuations, and stabilized after 50 nanoseconds, maintaining an average RMSD of 0.162 nm. nih.gov This was more stable than the complexes formed by compound 6d (0.174 nm) and donepezil (0.195 nm). nih.gov Such low and stable RMSD values suggest that the ligand remains securely bound within the active site, reinforcing the findings from molecular docking and indicating promising inhibitory potential. nih.gov
| Ligand-Receptor Complex | Average RMSD (nm) | Stability Note |
|---|---|---|
| Compound 6f - AChE | 0.162 | Highly stable, stabilized after 50 ns |
| Compound 6d - AChE | 0.174 | Stable |
| Donepezil - AChE | 0.195 | Reference compound, stable |
In Silico ADMET Profiling and Pharmacokinetic Predictions
In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a critical step in early-stage drug development. It uses computational models to predict the pharmacokinetic and toxicological properties of a compound, helping to identify candidates with favorable drug-like characteristics and to flag potential liabilities before costly experimental studies are undertaken. These predictions are often guided by established principles like Lipinski's Rule of Five and the Veber rule, which relate a compound's physicochemical properties to its oral bioavailability. nih.gov
For derivatives of the 2H-benzo[b] nih.govresearchgate.netthiazin-3(4H)-one scaffold, computational and experimental ADMET-related studies have been conducted. In the investigation of compounds 3i and 3j as AChE inhibitors, their potential toxicity was evaluated. nih.govnih.gov A cytotoxicity study using NIH/3T3 cells found the compounds to be non-cytotoxic, with IC₅₀ values of 98.29 ± 3.98 µM for 3i and 159.68 ± 5.53 µM for 3j . nih.govnih.gov Furthermore, an in vitro blood-brain barrier permeability study suggested that both compounds are promising candidates for targeting diseases of the central nervous system, like Alzheimer's. nih.govnih.gov
| Compound | Cell Line | IC₅₀ (µM) | Result |
|---|---|---|---|
| 3i | NIH/3T3 | 98.29 ± 3.98 | Non-cytotoxic |
| 3j | NIH/3T3 | 159.68 ± 5.53 | Non-cytotoxic |
Advanced Spectroscopic and Analytical Characterization of 6 Nitro 2h Benzo B 1 2 Thiazin 3 4h One Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of 6-nitro-2H-benzo[b] researchgate.netsigmaaldrich.comthiazin-3(4H)-one derivatives, providing detailed information about the hydrogen and carbon skeletal framework.
¹H NMR: In the ¹H NMR spectra of various derivatives, the protons on the benzothiazine ring system exhibit characteristic chemical shifts. For instance, in a series of 6-(2-((5-(substituted-amino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] researchgate.netsigmaaldrich.comthiazin-3(4H)-one compounds, the methylene (B1212753) protons (H-2) of the thiazinone ring typically appear as a singlet around δ 3.56 ppm. nih.gov The aromatic protons on the benzo-fused ring are observed in the downfield region, with signals appearing as multiplets, doublets, or doublet of doublets between δ 7.48 and δ 7.94 ppm, their coupling patterns confirming their substitution pattern. nih.gov The NH proton of the thiazinone ring gives rise to a singlet at approximately δ 10.76 ppm. nih.gov For comparison, in the related compound 6-nitro-4H-benzo[d] researchgate.netnih.govthiazin-2-amine, aromatic protons are observed at δ 8.13 (d), 8.05 (dd), and 7.98 (d) ppm, while the methylene protons (H-4) appear as a singlet at δ 4.09 ppm. mdpi.com
¹³C NMR: The ¹³C NMR spectra provide confirmation of the carbon framework. The carbonyl carbon (C-3) of the thiazinone ring is typically found at a downfield chemical shift, for example around δ 165.2 ppm. nih.gov The methylene carbon (C-2) resonates at approximately δ 28.8 ppm. nih.gov The aromatic carbons of the benzothiazine ring show signals in the range of δ 116.5 to δ 138.1 ppm. nih.gov The position of the C2 signal can be crucial in identifying tautomeric forms in related hydrogenated 1,3-thiazine derivatives.
The comprehensive assignment of all proton and carbon signals is often achieved through two-dimensional (2D) NMR experiments such as COSY, HSQC, and HMBC, which reveal proton-proton and proton-carbon correlations.
Table 1: Representative ¹H and ¹³C NMR Spectral Data for a 6-Nitro-2H-benzo[b] researchgate.netsigmaaldrich.comthiazin-3(4H)-one Derivative Derivative: 6-(2-((5-(isobutylamino)-1,3,4-thiadiazol-2-yl)sulfanyl)acetyl)-2H-benzo[b] researchgate.netsigmaaldrich.comthiazin-3(4H)-one
| Atom | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
|---|---|---|
| H-2 (CH₂) | 3.56 (s) | 28.87 |
| Aromatic-H | 7.48-7.53 (m), 7.63-7.66 (dd) | 116.56, 123.60, 126.86, 127.89, 134.07, 138.09 |
| NH (Thiazinone) | 10.76 (s) | - |
| C=O (Thiazinone) | - | 165.28 |
| Sulfanylacetyl-H | 4.71 (s) | 41.79 |
| Isobutyl-CH₃ | 0.87-0.89 (d) | 20.50 |
| Isobutyl-CH | 1.79-1.88 (m) | 27.95 |
| Isobutyl-CH₂ | 3.02-3.06 (dd) | 52.65 |
| Isobutyl-NH | 7.81-7.85 (t) | - |
Data sourced from a study on acetylcholinesterase inhibitors. nih.gov
Mass Spectrometry (MS, HRMS)
Mass spectrometry (MS) and its high-resolution (HRMS) variant are critical for determining the molecular weight and elemental composition of 6-nitro-2H-benzo[b] researchgate.netsigmaaldrich.comthiazin-3(4H)-one derivatives.
HRMS provides highly accurate mass measurements, which allow for the confirmation of the molecular formula. For example, a series of thiadiazole-substituted benzothiazine derivatives were characterized, and the experimentally found [M+H]⁺ ions were consistent with their calculated values, confirming their elemental compositions. nih.gov In another study, mass spectral data for 1-(6-nitro-2H-benzo[b] researchgate.netsigmaaldrich.comthiazine-3(4H)-ylidene)hydrazine derivatives showed characteristic fragmentation patterns, with a base peak observed at m/z 240 in one case. researchgate.net
Table 2: HRMS Data for Selected 6-Nitro-2H-benzo[b] researchgate.netsigmaaldrich.comthiazin-3(4H)-one Derivatives
| Compound | Formula | Calculated [M+H]⁺ (m/z) | Found [M+H]⁺ (m/z) |
|---|---|---|---|
| Derivative 3c nih.gov | C₁₆H₁₈N₄O₂S₃ | 395.0665 | 395.0659 |
| Derivative 3e nih.gov | C₁₉H₁₆N₄O₂S₃ | 429.0508 | 429.0509 |
Infrared (IR) Spectroscopy (FT-IR)
Fourier-transform infrared (FT-IR) spectroscopy is used to identify the functional groups present in the molecules of 6-nitro-2H-benzo[b] researchgate.netsigmaaldrich.comthiazin-3(4H)-one derivatives. The characteristic absorption bands in the IR spectrum confirm the presence of key structural motifs.
Typically, the spectra exhibit a sharp absorption band for the N-H stretching vibration of the lactam group in the region of 3200-3250 cm⁻¹. nih.gov A strong absorption corresponding to the carbonyl (C=O) stretching of the lactam ring is observed around 1660-1700 cm⁻¹. nih.gov The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected to appear around 1526 cm⁻¹ and 1324 cm⁻¹, respectively. Aromatic C-H stretching bands are usually seen above 3000 cm⁻¹, while C-O and C-N stretching vibrations appear in the fingerprint region. nih.gov
Table 3: Characteristic FT-IR Absorption Bands (cm⁻¹) for 6-Nitro-2H-benzo[b] researchgate.netsigmaaldrich.comthiazin-3(4H)-one Derivatives
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
|---|---|---|
| N-H (Lactam) | Stretching | 3234 - 3244 nih.gov |
| C-H (Aromatic) | Stretching | ~3195 nih.gov |
| C=O (Lactam) | Stretching | 1660 - 1699 nih.gov |
| NO₂ | Asymmetric Stretching | ~1526 |
| NO₂ | Symmetric Stretching | ~1324 |
X-ray Crystallography for Solid-State Structure Confirmation
Single-crystal X-ray crystallography provides unambiguous proof of the molecular structure in the solid state, including bond lengths, bond angles, and stereochemistry.
Table 4: Crystallographic Data for 4-butyl-6-nitro-2H-1,4-benzothiazin-3-one
| Parameter | Value |
|---|---|
| Formula | C₁₂H₁₄N₂O₃S |
| Crystal System | Monoclinic |
| Space Group | P12₁/n1 |
| a (Å) | 8.542(2) |
| b (Å) | 11.643(1) |
| c (Å) | 13.658(2) |
| β (°) | 107.95(1) |
| Volume (ų) | 1292.2 |
| Z | 4 |
Data sourced from a crystallographic report. sigmaaldrich.com
UV-Visible (UV-Vis) Spectroscopy
UV-Visible spectroscopy is employed to study the electronic transitions within the chromophoric system of the benzothiazine derivatives. The benzothiazine core, particularly with the nitro group substituent, constitutes a robust chromophore. researchgate.net While specific UV-Vis data for the parent 6-nitro-2H-benzo[b] researchgate.netsigmaaldrich.comthiazin-3(4H)-one is not detailed in the provided literature, related benzothiazine systems are known to be photoactive. researchgate.net For example, studies on brominated 5,6-dihydroxyindole (B162784) carboxylate derivatives, which are also melanin (B1238610) building blocks, show a λmax around 330 nm. The absorption properties are influenced by the extended conjugation and substituents on the aromatic ring. In one study, it was noted that the UV spectra for amine and imine tautomers of a related 1,3-thiazine derivative were identical, indicating that this technique may not always distinguish between such isomers.
Scanning Electron Microscopy (SEM) for Morphological Analysis
Scanning Electron Microscopy (SEM) is a technique used to investigate the surface topography and morphology of solid materials. While it is not a primary tool for the structural elucidation of individual molecules, it can provide valuable information about the crystal habit, particle size, and surface characteristics of the bulk material. No specific SEM studies for 6-nitro-2H-benzo[b] researchgate.netsigmaaldrich.comthiazin-3(4H)-one or its derivatives were found in the reviewed literature. This analytical method would be most applicable in later stages of development, such as in formulation studies or when investigating the physical properties of the solid-state material.
Chromatographic Techniques (e.g., HPLC, TLC for purity assessment)
Chromatographic methods are essential for monitoring reaction progress, isolating products, and assessing the purity of the final compounds.
Thin-Layer Chromatography (TLC): TLC is routinely used as a rapid and convenient method to monitor the progress of synthesis and for preliminary purity checks. researchgate.netnih.gov For instance, the purity of various phenothiazine (B1677639) derivatives has been assessed using TLC on silica (B1680970) gel layers, with a mobile phase such as cyclohexane-benzene-diethylamine allowing for the separation of the main product from intermediates and byproducts. nih.gov The spots are typically visualized under UV light. researchgate.net
High-Performance Liquid Chromatography (HPLC): HPLC provides a more accurate and quantitative measure of purity. While specific HPLC methods for 6-nitro-2H-benzo[b] researchgate.netsigmaaldrich.comthiazin-3(4H)-one were not detailed in the search results, it is a standard method for the final purity assessment of such pharmaceutical-interest compounds.
In many synthetic procedures for these derivatives, purification is achieved through methods like recrystallization from solvents such as ethanol, or by extraction, with the purity confirmed by the sharp melting points and spectroscopic data. nih.govmdpi.commdpi.com
Elemental Analysis
Elemental analysis is a fundamental analytical technique used to determine the elemental composition (by percentage) of a compound. In the synthesis of novel derivatives of 6-Nitro-2H-benzo[b] mdpi.comvibrantpharma.comthiazin-3(4H)-one, this method is crucial for verifying the empirical formula of the newly formed molecules. The process involves comparing the experimentally determined percentages of carbon (C), hydrogen (H), nitrogen (N), and sulfur (S) with the theoretically calculated values for the proposed structure. A close correlation between the found and calculated values provides strong evidence for the successful synthesis and purity of the target compound.
Research conducted on a series of 1-(6-nitro-2H-benzo[b] mdpi.comvibrantpharma.comthiazin-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives illustrates the application of elemental analysis for structural confirmation. researchgate.net The synthesized compounds were subjected to elemental analysis, and the results were found to be in good agreement with the calculated values, typically within a ±0.4% margin, which is considered an acceptable variance. This conformity helps to confirm the proposed molecular structures. researchgate.net
The data below, from a study by Maheshwari et al., presents the calculated and found elemental compositions for several derivatives. researchgate.net For instance, for a derivative designated as 4d, the calculated percentages were C, 39.81; H, 2.39; N, 19.90; S, 7.59, while the experimental values were C, 39.80; H, 2.37; N, 19.93; S, 7.58. researchgate.net The close alignment of these figures confirms the compound's identity.
Table 1: Elemental Analysis Data for 1-(6-nitro-2H-benzo[b] mdpi.comvibrantpharma.comthiazin-3(4H)-ylidene)hydrazine-1,1-dioxide Derivatives researchgate.net
| Compound Code | Formula | Analysis | %C | %H | %N | %S |
|---|---|---|---|---|---|---|
| 4d | C₁₃H₈N₄O₆S₂ | Calculated | 39.81 | 2.39 | 19.90 | 7.59 |
| Found | 39.80 | 2.37 | 19.93 | 7.58 | ||
| 4e | C₁₅H₁₄N₄O₄S | Calculated | 52.02 | 4.07 | 16.18 | 9.26 |
| Found | - | - | - | - | ||
| Unnamed Derivative 1 | C₉H₁₀N₄O₂S₂ | Calculated | 40.00 | 3.73 | 20.73 | 11.86 |
| Found | 40.02 | 3.75 | 20.71 | 11.82 | ||
| Unnamed Derivative 2 | C₁₄H₁₁N₅O₄S | Calculated | 50.63 | 3.61 | 16.82 | 9.67 |
| Found | - | - | - | - | ||
| Unnamed Derivative 3 | C₈H₈N₆O₂S₂ | Calculated | 42.85 | 3.60 | 24.99 | 14.30 |
| Found | - | - | - | - |
Note: "Found" values were not available in the provided source for all compounds.
Similarly, elemental analysis is a standard characterization technique for other related heterocyclic systems, such as (benzo)imidazo[2,1-b] mdpi.comufop.brthiazine (B8601807) derivatives. In a study focused on these compounds, the synthesized molecules were analyzed to confirm their elemental makeup. biointerfaceresearch.com For example, the compound 3-[(3,5-dichloropyridin-2-yl)oxy]-3,4-dihydro-2H-benzo vibrantpharma.commdpi.comimidazo[2,1-b] mdpi.comufop.brthiazine was calculated to have C 51.15%, H 3.15%, and N 11.93%. The analysis of the synthesized product yielded C 51.36%, H 3.11%, and N 11.82%, confirming the structure. biointerfaceresearch.com
Future Research Directions and Potential Applications
Development of Novel Therapeutic Agents with Enhanced Efficacy and Reduced Toxicity
The core structure of 6-nitro-2H-benzo[b] mdpi.combohrium.comthiazin-3(4H)-one serves as a foundational template for developing new drugs. ufop.br Future research will focus on synthesizing novel derivatives with superior therapeutic activity and a more favorable safety profile. The necessity to maximize specific pharmacological actions while minimizing adverse effects is a primary driver for the molecular modification of this prototype. ufop.br
One approach involves the synthesis of hybrid molecules. For instance, combining the benzothiazine nucleus with other pharmacologically active moieties, such as thiadiazole, has yielded compounds with potent acetylcholinesterase (AChE) inhibitory activity, relevant for Alzheimer's disease. mdpi.comnih.gov In a recent study, compounds 3i and 3j , which are thiadiazole-benzothiazine hybrids, showed significant AChE inhibition with IC50 values of 0.027 µM and 0.025 µM, respectively. nih.gov These compounds were also found to be non-cytotoxic against NIH/3T3 cells, indicating a promising safety profile. nih.gov
Another strategy is the modification of the core structure, such as the oxidation of the sulfur atom to a sulfone. This conversion has been shown to be crucial in modulating the antimicrobial properties of these compounds. researchgate.netsemanticscholar.org For example, a study on 1-(6-nitro-2H-benzo[b] mdpi.combohrium.comthiazine-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives found that compound 5f , which possesses a sulfone group along with specific substitutions, exhibited the most potent antimicrobial activity. researchgate.netsemanticscholar.org
Furthermore, acute toxicity evaluations of derivatives have shown that modifications at the N-4 position and the reduction of the nitro group at C-6 can alter the toxicity profile, highlighting the importance of targeted structural changes to enhance safety. ufop.br Future work will likely involve creating extensive libraries of such derivatives and employing high-throughput screening to identify candidates with the optimal balance of high efficacy and low toxicity.
Exploration of New Pharmacological Targets
The 1,4-benzothiazine framework has demonstrated a broad spectrum of biological activities, suggesting its potential to interact with multiple pharmacological targets. cbijournal.comnih.gov While activities like antimicrobial and anti-inflammatory are known, future research is geared towards identifying and validating novel molecular targets. ufop.br
Recent studies have shown that benzothiazine derivatives can act as potent inhibitors of acetylcholinesterase (AChE), a key target in Alzheimer's disease therapy. mdpi.comnih.gov This opens a new avenue for developing treatments for neurodegenerative disorders based on this scaffold. Similarly, structurally related 2H-benzo[b] mdpi.combohrium.comoxazin-3(4H)-one derivatives have been identified as potent and selective inhibitors of cyclin-dependent kinase 9 (CDK9), a transcriptional regulator and a therapeutic target in hematologic malignancies. nih.gov This suggests that 1,4-benzothiazine derivatives could also be investigated for their potential as CDK9 inhibitors or other kinase inhibitors.
The natural occurrence of 1,4-benzothiazine in pheomelanins, the pigments in red hair, hints at its involvement in photochemical and redox processes, which could be exploited for applications in dermatology or cancer therapy. nih.govresearchgate.net The ability of some derivatives to act as antioxidants further expands their potential therapeutic applications. mdpi.comnih.gov The exploration of these compounds as inhibitors for enzymes like 15-lipoxygenase or as modulators of ion channels like the Na+/H+ exchanger are also promising areas of investigation. ufop.brnih.gov
Application of Green Chemistry Principles in Synthesis
The synthesis of benzothiazine derivatives is increasingly benefiting from the application of green chemistry principles, aiming for more environmentally benign and efficient processes. mdpi.comnih.gov Future research will continue to prioritize these methods to reduce waste, avoid hazardous solvents, and lower energy consumption.
Several green synthetic methods have been reported for thiazine (B8601807) and benzothiazine derivatives, including:
Microwave-assisted synthesis: This technique has been used to produce 1,3-thiazine derivatives and 1,2-benzothiazine-3-carbohydrazide 1,1-dioxides, often resulting in higher yields and shorter reaction times. mdpi.comnih.gov
Ultrasonic irradiation: Sonication has been employed for the N-alkylation of sodium saccharin (B28170) and in the synthesis of 1,4-benzothiazine derivatives, providing an energy-efficient alternative to conventional heating. cbijournal.comnih.gov
Solvent-free reactions: The synthesis of 3,6-diaryl-5-mercaptoperhydro-2-thioxo-1,3-thiazin-5-ones has been achieved under solvent-free conditions, simplifying the work-up process and reducing solvent waste. nih.gov
Use of green solvents and catalysts: Reactions using water and glycerol (B35011) as solvents, or catalysts like copper sulfate, l-proline, and baker's yeast, are being explored to create more sustainable synthetic pathways. mdpi.comnih.gov For example, a highly efficient synthesis of 2,3-disubstituted-1,4-benzothiazines was achieved through the oxidative cyclocondensation of 2-aminobenzenethiols and 1,3-dicarbonyl compounds using a catalytic amount of hydrazine (B178648) hydrate (B1144303) without any solvent. nih.gov
These approaches not only make the synthesis more economical and safer but also align with the growing demand for sustainable practices in the pharmaceutical industry. mdpi.comnih.gov
Advanced Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) Studies
To guide the rational design of more potent and selective 6-nitro-2H-benzo[b] mdpi.combohrium.comthiazin-3(4H)-one derivatives, advanced Structure-Activity Relationship (SAR) and Quantitative Structure-Activity Relationship (QSAR) studies are essential. These studies help to understand how specific structural features of a molecule influence its biological activity. researchgate.net
SAR studies on benzoxazinones and their analogues have provided insights into the features required for phytotoxicity. nih.gov For benzothiazines, it has been noted that structural modifications can lead to valuable medicinal properties that can be further optimized using SAR methods. researchgate.net For example, in a series of 1-(6-nitro-2H-benzo[b] mdpi.combohrium.comthiazine-3(4H)-ylidene)hydrazine-1,1-dioxide derivatives, the presence of a methyl group at the 2-position and nitro groups at the 2' and 4' positions of a phenylhydrazine (B124118) moiety was found to be critical for potent antimicrobial activity. researchgate.netsemanticscholar.org
QSAR analyses have been successfully applied to series of tetracyclic 1,4-benzothiazines to model their antimicrobial activity. bohrium.comnih.gov These studies revealed that specific physicochemical parameters, such as WHIM (Weighted Holistic Invariant Molecular) descriptors, are crucial for describing the antimicrobial activity. nih.gov Another QSAR study on N-(3-oxo-3,4-dihydro-2H-benzo mdpi.combohrium.comthiazine-6-carbonyl)guanidines as Na+/H+ exchange inhibitors demonstrated a proportional relationship between biological activity and the hydrophobicity of the ring structure, leading to the design of compounds that were five-fold more potent. nih.gov Future QSAR and 3D-QSAR studies will be instrumental in predicting the activity of new derivatives before their synthesis, thereby saving time and resources. benthamscience.com
Integration of Computational and Experimental Methodologies in Drug Design
The synergy between computational and experimental approaches is revolutionizing drug design. For the 6-nitro-2H-benzo[b] mdpi.combohrium.comthiazin-3(4H)-one scaffold, integrating these methodologies will accelerate the discovery of new therapeutic agents.
Molecular docking, a key computational tool, is widely used to predict the binding orientation and affinity of a ligand to its target protein. nih.gov In the development of benzothiazine-thiadiazole hybrids as acetylcholinesterase inhibitors, docking simulations revealed that the most active compounds, 3i and 3j , interacted with key amino acid residues (Trp86, Trp286, Ser293, Phe295, Tyr337) in the active site of the enzyme, similar to the reference drug donepezil (B133215). nih.gov These computational insights provide a structural basis for the observed biological activity and guide further optimization. nih.gov
Similarly, molecular docking studies on thiazole (B1198619) derivatives as antimicrobial agents showed that compounds containing NO2 and OCH3 groups had a greater affinity for the target enzyme, glucosamine-6-phosphate synthase, which supported the in vitro activity results. researchgate.net The integration of synthesis, biological evaluation, and molecular docking is a powerful strategy for developing novel inhibitors for various targets, including tubulin polymerization. nih.gov This integrated approach allows for a continuous feedback loop where experimental results validate computational predictions, and computational models guide the design of new experiments.
Investigation of Mechanistic Pathways at a Molecular Level
A fundamental understanding of how 6-nitro-2H-benzo[b] mdpi.combohrium.comthiazin-3(4H)-one derivatives exert their biological effects at the molecular level is crucial for their development as therapeutic agents. Future research will need to delve deeper into their mechanisms of action.
For derivatives showing promise as Alzheimer's disease treatments, investigations have moved beyond simply measuring enzyme inhibition. Molecular docking studies have elucidated specific interactions, such as π-π stacking and hydrogen bonding, between the benzothiazine ring and amino acids within the AChE active site. nih.gov For example, the 2H-benzo[b] mdpi.combohrium.comthiazin-3(4H)-one ring of compound 3j forms a π-π interaction with the indole (B1671886) ring of Trp286 and a hydrogen bond with the amine group of Ser293. nih.gov
In the context of anticancer activity, the mechanism may involve the inhibition of critical cellular processes like tubulin polymerization. nih.gov For other biological effects, such as antimicrobial activity, the precise molecular targets often remain to be fully identified. Future studies should employ techniques like target identification and validation, analysis of cellular signaling pathways, and structural biology to uncover the detailed molecular mechanisms. Understanding these pathways will not only explain the observed efficacy but also help in predicting potential side effects and resistance mechanisms.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 6-nitro-2H-benzo[b][1,4]thiazin-3(4H)-one and its hydrazine derivatives?
- Methodological Answer : A common approach involves reacting this compound with hydrazine derivatives (e.g., hydrazine hydrate or phenyl hydrazine) in methanol under acidic conditions (10 ml conc. HCl) at 70–80°C for 2 hours. Purification is achieved via column chromatography (silica gel, toluene-ethyl acetate 8:2) or recrystallization from ethanol, yielding derivatives like 1-(6-nitro-2H-benzo[b][1,4]thiazin-3(4H)-ylidene)hydrazine (51–83% yields) . For oxidation steps, urea-hydrogen peroxide (UHP) is a cost-effective alternative to traditional oxidants .
Q. How can researchers validate the purity and structural integrity of synthesized derivatives?
- Methodological Answer : Use a combination of spectroscopic techniques:
- UV-Vis : Detect λmax values (e.g., 222 nm for hydrazine derivatives) .
- IR : Identify functional groups (e.g., NH stretches at 3192 cm⁻¹, C=O at 1701 cm⁻¹) .
- NMR : Confirm proton environments (e.g., δ 2.81 ppm for H-2 in hydrazine derivatives) and carbon assignments .
- Mass spectrometry : Validate molecular ions (e.g., ESMS m/z 224 for hydrazine derivatives) .
Q. What standardized protocols exist for evaluating the antimicrobial activity of 6-nitro-1,4-benzothiazine derivatives?
- Methodological Answer : Conduct disk diffusion or broth microdilution assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) bacteria. Use statistical validation via one-way ANOVA followed by two-sample t-tests (p<0.05 for significance) . Derivatives like compound 5f (with a 2,4-dinitrophenyl substituent) show enhanced potency, likely due to nitro group electron-withdrawing effects .
Advanced Research Questions
Q. How can structural modifications at the 3-position of the benzothiazine core improve bioactivity?
- Methodological Answer : Introduce substituents with varying electronic properties (e.g., electron-withdrawing nitro or electron-donating methoxy groups) to modulate reactivity. For example:
- Hydrazine derivatives : Enhance antimicrobial activity via hydrogen bonding interactions with microbial enzymes .
- 1,1-Dioxo derivatives : Improve solubility and target binding through sulfone groups .
- Comparative SAR studies : Use molecular docking to predict interactions with bacterial dihydrofolate reductase (DHFR) or other targets .
Q. How should researchers address contradictions in biological activity data across structurally similar derivatives?
- Methodological Answer :
- Control for substituent effects : Compare derivatives with identical cores but varying substituents (e.g., hydrazine vs. phenylhydrazine derivatives) to isolate electronic or steric influences .
- Validate assay reproducibility : Replicate experiments under standardized conditions (e.g., pH, temperature) and use positive controls (e.g., ciprofloxacin for antimicrobial assays) .
- Theoretical modeling : Apply density functional theory (DFT) to calculate charge distribution and predict reactive sites .
Q. What factorial design approaches optimize reaction conditions for synthesizing 6-nitro-benzothiazine derivatives?
- Methodological Answer : Use a 2^k factorial design to test variables:
- Factors : Reaction temperature (70–90°C), solvent polarity (methanol vs. ethanol), acid concentration (5–15% HCl).
- Responses : Yield, purity, and reaction time .
- Statistical analysis : Identify significant factors via ANOVA and response surface methodology (RSM) .
Methodological Frameworks
Q. How can theoretical frameworks guide the design of 6-nitro-benzothiazine-based drug candidates?
- Methodological Answer :
- Conceptual frameworks : Link synthesis to antimicrobial theory (e.g., targeting bacterial cell wall synthesis or enzyme inhibition) .
- Mechanistic studies : Use time-kill assays to determine bactericidal vs. bacteriostatic effects .
- Cross-disciplinary integration : Combine synthetic chemistry with computational biology (e.g., molecular dynamics simulations) to predict pharmacokinetic properties .
Q. What strategies resolve challenges in scaling up laboratory-scale syntheses of benzothiazine derivatives?
- Methodological Answer :
- Process intensification : Transition from batch to flow chemistry for improved heat and mass transfer .
- Green chemistry : Replace hazardous solvents (e.g., methanol) with biodegradable alternatives (e.g., cyclopentyl methyl ether) .
- Purification optimization : Use membrane technologies (e.g., nanofiltration) for efficient separation of byproducts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
